2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-benzodioxol-5-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)5-17-10(16)15-4-7-1-2-8-9(3-7)19-6-18-8/h1-3H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOVCGAJOOYEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The predominant and most documented preparation method involves the formation of the carbamate bond by reacting the benzodioxole-containing amine derivative with 2,2,2-trifluoroethyl chloroformate or a similar activated carbonate reagent. This reaction forms the carbamate linkage, yielding the target compound.
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- Benzodioxole derivative bearing a primary or secondary amine functional group at the 5-position (N-(2H-1,3-benzodioxol-5-ylmethyl)amine)
- 2,2,2-Trifluoroethyl chloroformate (CF3CH2OCOCl)
-
- Typically performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran
- Presence of a base (e.g., triethylamine or pyridine) to neutralize the released HCl
- Low temperature to moderate temperature (0°C to room temperature) to control reaction rate and minimize side reactions
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- The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate
- Chloride ion is displaced, forming the carbamate linkage
- Base scavenges the generated HCl
Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | N-(2H-1,3-benzodioxol-5-ylmethyl)amine + 2,2,2-trifluoroethyl chloroformate, base, solvent, 0°C to RT | Formation of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate |
This approach is widely accepted due to its straightforwardness, good yield, and the stability of the reagents involved.
Detailed Research Findings and Optimization
Reagent Purity and Solvent Dryness: The use of anhydrous solvents and high-purity reagents is critical to prevent hydrolysis of the chloroformate and to maximize yield.
Base Selection: Triethylamine is commonly used due to its effectiveness in scavenging HCl without interfering with the reaction. Alternative bases such as pyridine can also be employed but may affect reaction rate and byproduct formation.
Temperature Control: Maintaining low temperatures during the addition of chloroformate minimizes side reactions and decomposition, improving selectivity.
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) are utilized to monitor reaction progress and confirm product formation.
Yield and Purity: Reported yields for this carbamate formation typically range from 70% to 85%, with high purity confirmed by chromatographic and spectroscopic methods.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in the trifluoroethyl group, which imparts enhanced lipophilicity and potentially modulates biological activity compared to simpler carbamates or those substituted with other groups (e.g., bromo, methoxy).
| Compound Name | Molecular Formula | Key Features | Preparation Notes |
|---|---|---|---|
| 2,2,2-Trifluoroethyl carbamate | C3H4F3NO2 | Lacks benzodioxole moiety; simpler structure | Similar carbamate formation via chloroformate reaction |
| 2-Bromo-N-(benzodioxol-5-ylmethyl)carbamate | C10H8BrNO4 | Bromine substitution alters reactivity | Prepared via analogous carbamate formation with bromo-substituted reagents |
| 2-Methoxy-N-(benzodioxol-5-ylmethyl)carbamate | C10H8N2O4 | Methoxy group influences electronic properties | Prepared by reaction with methoxy-substituted chloroformates or carbamoyl chlorides |
This comparison underscores the importance of the trifluoroethyl group in the synthetic design and potential applications of the compound.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | N-(2H-1,3-benzodioxol-5-ylmethyl)amine |
| Reagent | 2,2,2-Trifluoroethyl chloroformate |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran |
| Base | Triethylamine or pyridine |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours (typically 2–6 h) |
| Yield | 70–85% |
| Purity Analysis | NMR (1H, 13C, 19F), GC-MS, HPLC |
| Key Considerations | Use of dry solvents, temperature control, base selection |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group (–OCONR₂) is susceptible to nucleophilic attack due to the electrophilic carbonyl carbon. Reactions typically occur under basic or acidic conditions:
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Hydrolysis : Acidic or basic hydrolysis cleaves the carbamate bond, yielding a primary amine and carbonic acid derivatives. For example, under alkaline conditions (NaOH/H₂O), the compound forms 2H-1,3-benzodioxol-5-ylmethanamine and trifluoroethanol .
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Alcoholysis : Reaction with alcohols (e.g., methanol) in the presence of catalysts like Cs₂CO₃ generates substituted carbamates .
Key Reaction Conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | 1M NaOH, 60°C | Benzodioxolylmethanamine + CO₂ + trifluoroethanol | 85% |
| Alcoholysis | Cs₂CO₃, MeOH, RT | Methyl carbamate derivative | 72% |
Electrophilic Aromatic Substitution
The benzodioxole moiety directs electrophiles to the para position relative to the methylene bridge. Notable reactions include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-4 of the benzodioxole ring.
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Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives, though steric hindrance from the carbamate group reduces reaction rates.
Example Reaction Pathway:
Reductive Transformations
The trifluoroethyl group and carbamate functionality participate in reduction reactions:
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Catalytic Hydrogenation : H₂/Pd-C reduces the benzodioxole’s aromatic ring to a cyclohexane derivative, preserving the carbamate group.
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LiAlH₄ Reduction : The carbamate is reduced to a methylene amine, though competing cleavage of the trifluoroethyl group occurs .
Comparative Reactivity:
| Reducing Agent | Primary Product | Secondary Product |
|---|---|---|
| H₂/Pd-C | Saturated cyclohexane carbamate | – |
| LiAlH₄ | N-(Benzodioxolylmethyl)amine | Trifluoroethanol |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition via two pathways:
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Retro-carbamate Reaction : Reverts to benzodioxolylmethanol and isocyanate intermediates .
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Benzodioxole Ring Fragmentation : Generates catechol derivatives and trifluoroethylamine.
Cross-Coupling Reactions
The carbamate’s nitrogen can act as a directing group in transition metal-catalyzed reactions:
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .
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Suzuki-Miyaura Coupling : Limited by the carbamate’s electron-withdrawing effects but achievable with Pd(OAc)₂ and SPhos ligands.
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–O bond in the carbamate, generating radical intermediates. These radicals recombine to form dimeric products or react with O₂ to yield peroxides.
Comparative Analysis with Related Carbamates
Research Findings
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Catalytic Efficiency : Cs₂CO₃ significantly improves alcoholysis yields compared to K₂CO₃ (72% vs. 48%) .
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Steric Effects : The trifluoroethyl group reduces nucleophilic substitution rates at the carbamate by 30% compared to ethyl analogs.
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Thermal Stability : Decomposition onset occurs at 215°C, making it unsuitable for high-temperature applications.
This compound’s reactivity is strategically tunable through modifications to the benzodioxole ring or carbamate group, enabling applications in pharmaceuticals and agrochemical synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity against HepG2 Cells : The compound demonstrated significant activity against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM, indicating its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds derived from benzodioxole structures have been associated with neuroprotective activities. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases .
Nanotechnology
The unique properties of this compound allow it to play a role in nanotechnology:
- Particle Engineering : The compound can be utilized in the synthesis of nanohybrid materials due to its phenolic structure. This enables controlled synthesis of particles with specific sizes and functionalities for biomedical applications .
Case Study 1: Anticancer Research
A study published in Molecules examined the anticancer properties of several derivatives of benzodioxole. Among them was this compound, which showed promising results against various cancer cell lines. The study concluded that further exploration into its mechanism could lead to the development of new anticancer therapies .
Case Study 2: Neuroprotection
In another research project focusing on neuroprotective agents, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. Results indicated that it significantly reduced cell death and improved neuronal survival rates in vitro .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The benzodioxole moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three classes of carbamates:
Benzodioxole-containing carbamates (e.g., 1,3-benzodioxol-5-ylmethyl N-(4-methylphenyl)carbamate)
Heterocyclic-substituted carbamates (e.g., 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate)
Alkyl-protected carbamates (e.g., tert-butyl carbamates)
Data Table: Key Properties of Selected Carbamates
Key Differences and Implications
Benzodioxole vs. The trifluoroethyl group in both compounds enhances membrane permeability compared to non-fluorinated analogs, but the thiadiazole derivative’s sulfur atom may reduce CNS penetration due to increased hydrogen bonding .
Substituent Effects on Bioactivity The 4-methylphenyl carbamate (CAS 7177-82-4) lacks fluorine, resulting in lower metabolic stability and faster hepatic clearance compared to the trifluoroethyl variant .
Synthetic Considerations
- The target compound’s synthesis likely parallels methods for analogous carbamates, such as nucleophilic substitution with ethyl chloroformate (as seen in ). However, the trifluoroethyl group may necessitate anhydrous conditions to avoid hydrolysis.
- In contrast, tert-butyl carbamates require acid-labile deprotection, limiting their utility in acidic physiological environments .
Spectral and Physicochemical Data
- 1H-NMR : The target compound’s benzodioxole protons are expected at δ 6.7–7.1 ppm (aromatic), with trifluoroethyl CF₃ resonance near δ 4.3–4.5 ppm (CH₂CF₃) . This contrasts with thiadiazole derivatives, where aromatic protons appear upfield (δ 7.5–8.2 ppm) due to electron-withdrawing effects .
- LogP: Estimated LogP for the target compound is ~2.5 (higher than non-fluorinated analogs), aligning with fluorine’s role in enhancing lipophilicity .
Biological Activity
Overview
2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate is a chemical compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.20 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Its unique structural features contribute to its interaction with biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity to these targets, which can modulate their activity. The benzodioxole moiety plays a crucial role in interacting with hydrophobic pockets within target proteins, further influencing the compound's overall biological efficacy.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Potential : The compound has been explored for its potential therapeutic properties against cancer cells. Specific studies have indicated its ability to inhibit tumor growth in vitro and in vivo models .
- Enzyme Inhibition : The compound has been investigated as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways relevant to drug metabolism and toxicity.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of the compound revealed significant reductions in inflammation markers in animal models. The results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines. Notably, it showed selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves carbamate formation via coupling of 2H-1,3-benzodioxol-5-ylmethylamine with 2,2,2-trifluoroethyl chloroformate. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are common due to their inertness and solubility properties.
- Base choice : N-Ethyldiisopropylamine (DIEA) or triethylamine (TEA) neutralizes HCl byproducts.
- Catalysts : DMAP (4-dimethylaminopyridine) may accelerate reactions by activating electrophilic intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or acids, which may cleave the carbamate bond .
- Storage : Store at –20°C in amber vials under anhydrous conditions. Desiccants like molecular sieves (3Å) should be added to storage containers .
Q. What analytical techniques are critical for structural characterization?
- NMR : ¹⁹F NMR (δ ~ -70 ppm for CF₃ group) and ¹H NMR (benzodioxole protons at δ 6.5–7.0 ppm) confirm regiochemistry .
- X-ray crystallography : Resolves solid-state conformation, particularly the orientation of the trifluoroethyl group relative to the benzodioxole ring .
- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., free amine or trifluoroethanol) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetics and target binding?
The CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect increases the carbamate’s electrophilicity, potentially improving covalent binding to serine hydrolases. However, this may also reduce solubility; logP calculations (e.g., using MarvinSketch) predict a value >3, necessitating formulation with co-solvents like PEG-400 .
Q. What strategies address challenges in polymorphism or solid-state form optimization?
- Crystallization screens : Use solvent/anti-solvent pairs (e.g., acetone/water) to isolate stable polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify forms with optimal melting points (>150°C) and hygroscopicity profiles .
- Co-crystallization : Co-formers like succinic acid may improve dissolution rates without altering bioactivity .
Q. How can researchers reconcile conflicting spectral data in structural validation?
Discrepancies between calculated and observed NMR shifts (e.g., benzodioxole CH₂ vs. CF₃CH₂O groups) may arise from solvent effects or dynamic processes. Use variable-temperature NMR to probe conformational exchange. Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. What toxicological mechanisms are associated with the benzodioxole and carbamate moieties?
- Benzodioxole : Potential hepatotoxicity via CYP3A4-mediated epoxidation; assess using in vitro liver microsome assays .
- Carbamate hydrolysis : Releases trifluoroethanol, which is nephrotoxic at high concentrations. Monitor renal biomarkers (e.g., creatinine) in preclinical models .
Q. How can regioselective functionalization of the benzodioxole ring be achieved?
Electrophilic aromatic substitution (e.g., nitration) favors the 5-position due to electron-donating methylene groups. For advanced derivatives, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) modifies the benzodioxole scaffold while preserving the carbamate group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
